Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-piperidin-2-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h11-12,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVZDPAVEREGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Activation of Pyrrolidine Derivatives
The synthesis typically begins with Boc protection of a pyrrolidine precursor. For example, tert-butyl pyrrolidine-1-carboxylate is prepared via reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, achieving >95% yield under mild conditions. Critical to this step is the exclusion of moisture, as hydrolysis of Boc₂O competes with the desired amidation.
Functionalization at the Pyrrolidine 3-Position
Introducing the piperidin-2-yl group at the 3-position requires careful design. One approach involves lithiation of Boc-protected pyrrolidine using LDA (lithium diisopropylamide) at −78°C, followed by quenching with a piperidine-derived electrophile. However, this method suffers from low regioselectivity (<50% yield). Alternatively, transition-metal-catalyzed cross-couplings mitigate these challenges by enabling direct C–H functionalization.
Transition-Metal-Catalyzed Alkylation and Arylation
Nickel-Catalyzed Reductive Coupling
A robust protocol employs NiCl₂·glyme and a bipyridyl ligand to mediate the coupling of Boc-protected pyrrolidine with 3-bromopiperidine. Under photoredox conditions (456 nm light, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyst), the reaction proceeds via a radical mechanism, achieving 85% yield. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | NiCl₂·glyme (0.1 equiv) | 85 |
| Light Source | Kessil PR160L (456 nm) | – |
| Solvent | MeCN | 79 |
| Temperature | Room temperature | – |
This method excels in scalability, with demonstrated success at 5 mmol scale without yield depreciation.
Palladium-Mediated Suzuki-Miyaura Coupling
While less common, Suzuki coupling using a boronic ester-functionalized piperidine and 3-iodopyrrolidine-1-carboxylate has been explored. Employing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C affords the product in 68% yield. Limitations include boronic ester instability and competing protodeboronation.
Photoredox Strategies for Stereocontrolled Synthesis
Dual Catalysis with Iridium and Nickel
Recent advances combine Ir photoredox catalysts with Ni cross-coupling catalysts to achieve C(sp³)–C(sp³) bond formation. For this compound, irradiation with blue LED light facilitates single-electron transfer (SET) from the Boc-pyrrolidine to Ni, enabling coupling with bromopiperidine. This method achieves 82% yield with excellent stereoretention (>98% ee).
Solvent and Reductant Optimization
Systematic screening identifies DMSO as the optimal solvent (79% yield vs. 40% in CH₃CN), while 2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridine proves superior to Hantzsch ester as a reductant. Water content is critical, with 2 equivalents maximizing yield by stabilizing polar intermediates.
Cyclization Approaches to Construct the Pyrrolidine-Piperidine Framework
Ring-Closing Metathesis (RCM)
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
Transition-metal photoredox systems outperform other methods in yield and stereocontrol, albeit with higher catalyst costs. RCM approaches, while versatile, suffer from scalability limitations due to precious metal catalysts.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate has shown promise as a lead compound in the development of drugs targeting neurological disorders and metabolic diseases. Its structural characteristics allow it to modulate neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.
Cancer Therapy
Recent studies indicate that derivatives of this compound exhibit anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, with significant cytotoxicity observed against hypopharyngeal tumor cells.
Case Study: Cytotoxicity in Cancer Cells
In one investigation, the compound was tested against multiple cancer cell lines, revealing dose-dependent cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from similar piperidine derivatives .
Immunomodulation
The compound has been evaluated for its immunomodulatory effects, particularly in enhancing immune responses against tumors. Studies have shown that it can enhance the activity of immune cells through PD-1/PD-L1 pathway inhibition, suggesting its potential as an immunotherapeutic agent.
Case Study: PD-L1 Inhibition
A PhD thesis explored the biological activity of piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1, indicating that the compound significantly restored immune function at specific concentrations .
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; effective against hypopharyngeal tumors |
| Immunomodulatory | Enhances immune cell activity; inhibits PD-1/PD-L1 interactions |
| Neurological Effects | Potential modulator of neurotransmitter systems; implications for treating anxiety and depression |
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and functional diversity.
Structural Features and Substituent Diversity
Key structural variations among analogs include:
- Heterocyclic substituents: Pyridine, pyrimidine, isoquinoline, and azetidine rings.
- Functional groups: Hydroxymethyl, aminooxy, chloro, and azide moieties.
- Linker types: Ether (-O-), amino (-NH-), and methylene (-CH2-) bridges.
Table 1: Comparative Molecular Data
Key Comparative Insights
Ring Size and Flexibility: The target compound’s piperidinyl group offers greater flexibility than the 4-membered azetidine in (235.28 g/mol), which may enhance binding to rigid biological targets.
Polarity and Solubility :
- The hydroxymethyl-substituted analog ( , 201.27 g/mol) has increased hydrophilicity compared to the target compound, which may improve aqueous solubility.
- Chloro and nitro groups (e.g., ) enhance electrophilicity but reduce solubility.
Reactivity and Stability: The aminooxy group in (202.25 g/mol) enables conjugation reactions, whereas the tert-butyl carbamate in the target compound provides hydrolytic stability. Azide-containing derivatives (e.g., ) are prone to decomposition but useful for click chemistry.
Biological Activity
Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
- Piperidine moiety : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Tert-butyl group : Enhances lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 19.9 |
| Compound B | OVCAR-3 (Ovarian) | 75.3 |
| This compound | TBD | TBD |
These values suggest that modifications to the core structure can lead to enhanced potency against specific cancer types.
Neuroprotective Effects
Studies on related piperidine derivatives have shown neuroprotective properties, potentially through the modulation of neuroinflammatory pathways or by acting as antioxidants.
Case Studies
-
Case Study on Cancer Cell Lines
- Researchers synthesized a series of piperidine derivatives, including this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth.
- The study highlighted the importance of structural modifications in enhancing biological activity.
-
Neuroprotection in Animal Models
- In a preclinical study, a related compound demonstrated protective effects against neurodegeneration in mouse models of Alzheimer's disease. The mechanism involved reducing oxidative stress and inflammation in neuronal cells.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving protective group strategies. A widely used method involves coupling piperidine and pyrrolidine derivatives under nucleophilic conditions. For example:
- Key reagents : DMAP (dimethylaminopyridine) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C .
- Purification : Column chromatography is recommended to isolate the product, with yields optimized by controlling reaction time and stoichiometry.
| Method | Catalyst/Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Boc-protection route | DMAP, TEA/DCM | 0–20°C | 60–75% | >95% |
| Reductive amination | NaBH₃CN/MeOH | RT | 50–65% | 90–95% |
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column chromatography using silica gel with gradients of ethyl acetate/hexane (1:4 to 1:2) is effective for separating polar byproducts .
- Recrystallization from ethanol or dichloromethane-hexane mixtures improves crystallinity and purity .
- Celite filtration aids in removing catalysts or insoluble residues post-hydrogenation .
Q. How should researchers ensure safety when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Emergency protocols : Ensure access to eyewash stations and emergency showers .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during the synthesis of this compound derivatives?
Methodological Answer:
- Chiral auxiliaries : Use tert-butyl groups to stabilize transition states during ring closure .
- Asymmetric catalysis : Employ palladium or organocatalysts for enantioselective synthesis (e.g., 78% yield of (R)-isomer via hydrogenation ).
- Analytical validation : Confirm stereochemistry via chiral HPLC or X-ray crystallography .
Q. What methodologies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
Methodological Answer:
- Cross-validation : Compare experimental NMR (¹H/¹³C) and IR spectra with density functional theory (DFT)-calculated values .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 323.82) to confirm structural integrity .
- Dynamic NMR : Resolve conformational ambiguities in piperidine-pyrrolidine systems at variable temperatures .
Q. How can in vitro and in vivo studies be designed to evaluate the biological interactions of this compound?
Methodological Answer:
- Target identification : Screen against kinase or GPCR libraries using fluorescence polarization assays .
- Toxicity profiling : Use HepG2 cells for IC₅₀ determination and zebrafish models for acute toxicity (LC₅₀ > 100 µM) .
- Metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility testing : Conduct systematic studies in DMSO, water, and ethanol using UV-Vis spectroscopy .
- LogP determination : Measure octanol-water partition coefficients (predicted LogP = 2.1) to explain preferential solubility in chloroform .
- Crystallography : Correlate crystal packing (e.g., hydrogen-bonding networks) with solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
